
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate is a chemical compound with a unique structure that includes an isocyanide group, an oxirane ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition of isocyanides with methyl ketones, promoted by Lewis acids such as iodine (I2). This method allows for the formation of the oxirane ring and the incorporation of the isocyanide group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or methanol (MeOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate involves its interaction with molecular targets through its reactive functional groups. The isocyanide group can form covalent bonds with nucleophiles, while the oxirane ring can undergo ring-opening reactions. These interactions can lead to the formation of various products and intermediates, which can exert specific effects depending on the context of their use.
Comparison with Similar Compounds
Similar Compounds
Methyl oxirane-2-carboxylate: Similar structure but lacks the isocyanide group.
2,5-Diphenyl-1,3-oxazoline: Contains an oxazoline ring instead of an oxirane ring.
2-Acylcycloalkanones: Possess a cyclic ketone structure with different reactivity.
Uniqueness
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate is unique due to the presence of both an isocyanide group and an oxirane ring in its structure
Properties
CAS No. |
90179-08-1 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-5(2)6-8(9-3,12-6)7(10)11-4/h5-6H,1-2,4H3 |
InChI Key |
BKVDEGBHNFBHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(O1)(C(=O)OC)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)
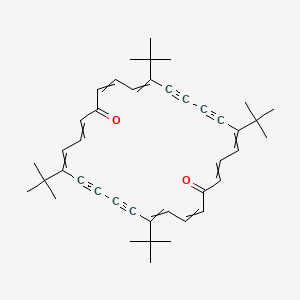


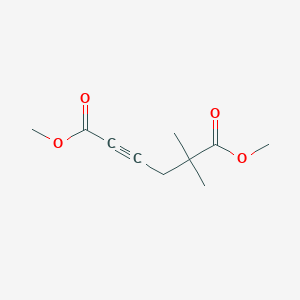
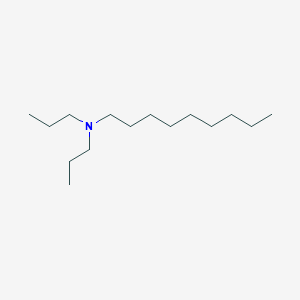
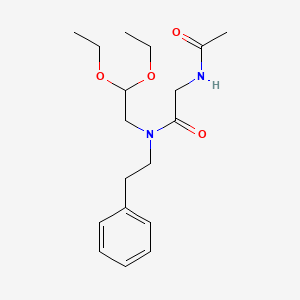
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)


![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
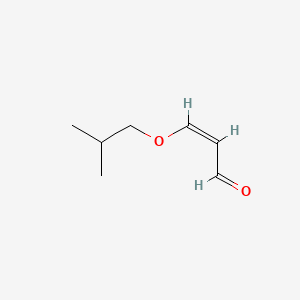
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
